molecular formula C14H17ClN4O B2809037 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol CAS No. 2137747-86-3

1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol

Cat. No.: B2809037
CAS No.: 2137747-86-3
M. Wt: 292.77
InChI Key: JCZJKJIXYRXILB-UHFFFAOYSA-N
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Description

1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

    Attachment of the piperidine ring: The triazole ring is then linked to a piperidine ring through a methylene bridge. This step may involve the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a suitable halomethyl triazole derivative.

    Introduction of the hydroxyl group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major products formed from these reactions include ketones, dihydrotriazoles, and substituted phenyl derivatives.

Scientific Research Applications

1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol has several scientific research applications, including:

    Medicinal chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological research: It is used as a tool compound to study the biological pathways and molecular targets associated with triazole derivatives.

    Industrial applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring and the hydroxyl group may enhance the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol can be compared with other triazole derivatives such as:

    1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry and material science.

    1-(2-Chlorophenyl)-1H-1,2,3-triazole: A similar compound lacking the piperidine ring, which may have different pharmacological properties.

    1-(2-Chlorophenyl)-4-methyl-1H-1,2,3-triazole: Another related compound with a methyl group instead of the piperidin-4-ol moiety.

The uniqueness of this compound lies in its combination of the triazole ring, the chlorophenyl group, and the piperidin-4-ol moiety, which together confer specific chemical and biological properties.

Properties

IUPAC Name

1-[[1-(2-chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c15-13-3-1-2-4-14(13)19-10-11(16-17-19)9-18-7-5-12(20)6-8-18/h1-4,10,12,20H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZJKJIXYRXILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CN(N=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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